molecular formula C13H20N2O2S B069332 N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide CAS No. 174291-96-4

N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide

Cat. No. B069332
M. Wt: 268.38 g/mol
InChI Key: VVOFSHARRCJLLA-CHWSQXEVSA-N
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Description

Synthesis Analysis

The synthesis of N-((1R,2R)-2-Aminocyclohexyl)-4-methylbenzenesulfonamide and its derivatives typically involves multi-step chemical processes. For example, Stenfors et al. (2020) described the preparation of N-benzyl-4-methylbenzenesulfonamides via a two-step synthetic process, highlighting the method's efficiency and applicability to a variety of substituted N-benzyl-4-methylbenzenesulfonamides (Stenfors & Ngassa, 2020).

Molecular Structure Analysis

The molecular structure and electronic properties of sulfonamide derivatives have been extensively investigated using spectroscopic and computational methods. Alaşalvar et al. (2018) conducted a detailed study on the molecular structure, Hirshfeld surface analysis, and spectroscopic investigations of a related sulfonamide compound, providing insights into the compound's intermolecular interactions and electronic properties (Alaşalvar et al., 2018).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, contributing to their wide range of applications. For instance, the N-alkylation of aminobenzenesulfonamides has been demonstrated as an efficient strategy for synthesizing amino-(N-alkyl)benzenesulfonamides, showcasing the compounds' versatility in chemical transformations (Lu et al., 2015).

Physical Properties Analysis

The physical properties of N-((1R,2R)-2-Aminocyclohexyl)-4-methylbenzenesulfonamide, such as solubility, melting point, and crystal structure, are crucial for its practical applications. These properties are often determined through experimental methods, including X-ray crystallography, as seen in studies like Mague et al. (2014), which detailed the crystallographic characterization of a sulfonamide derivative (Mague et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group transformations, are fundamental to understanding the compound's behavior in various environments. Research by Ebrahimi et al. (2015) on N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides illustrated the compound's chemoselective N-acylation reactions, emphasizing the sulfonamide's potential for selective synthesis processes (Ebrahimi et al., 2015).

Scientific Research Applications

  • Synthesis and Biological Activity : Aminocyclitols, including derivatives like N-((1S,2R,3R,4S,6S)-4-bromo-2,3,6-trihydroxycyclohexyl)-4-methylbenzenesulfonamide, have been synthesized and are considered important due to their biological activity. This research involved the stereospecific synthesis of a related compound, highlighting its potential for biological evaluation (Kurbanoğlu, 2016).

  • Structure Determination : Research on related sulfonamides, such as N-​[(Butylamino)​carbonyl]​-​4-​methylbenzenesulfonamide, focused on crystallographic studies, essential for understanding their molecular structure and potential interactions (Nirmala & Gowda, 1981).

  • Computational and Spectroscopic Analysis : A compound named N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS) was synthesized, characterized, and analyzed computationally, providing insights into its structural and electronic properties (Murthy et al., 2018).

  • Antidiabetic Applications : Metahexamide, containing a similar sulfonamide structure, was studied for its effects on diabetic patients, suggesting potential antidiabetic applications for related compounds (Pollen et al., 1960).

  • Synthesis and Anti-HIV Activity : Derivatives of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide have been synthesized and evaluated for their potential anti-HIV activity, indicating possible therapeutic uses for related compounds (Brzozowski & Sa̧czewski, 2007).

  • Synthesis and Spectroscopic Investigation : Research involving the synthesis and spectroscopic investigation of two sulfonamide derivatives, including N-phenethyl-4-methylbenzenesulfonamide, provided valuable insights into their molecular and electronic structures (Mahmood et al., 2016).

  • Synthesis and Anticancer Properties : A study on (Z)-N-(4-Bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide indicated its unexpected synthesis and potential anticancer properties (Zhang et al., 2010).

  • Synthesis and Antimicrobial Activity : Compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide were synthesized and evaluated for their antibacterial and lipoxygenase inhibition activities, showing potential as therapeutic agents (Abbasi et al., 2017).

  • N-Alkylation in Aqueous Solution : The synthesis of N,N'-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide) via cyclodextrin mediated N-alkylation in aqueous solution highlights a novel synthetic approach for similar compounds (Fischer et al., 2013).

  • Anti-inflammatory Agents : Research on the incorporation of 4-aminobenzenesulfonamide pharmacophore and its derivatives into mefenamic acid suggested potential anti-inflammatory applications (Mahdi, 2017).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This could involve potential applications of the compound, areas of research interest, and unanswered questions about the compound.


properties

IUPAC Name

N-[(1R,2R)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h6-9,12-13,15H,2-5,14H2,1H3/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOFSHARRCJLLA-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide

CAS RN

174291-96-4
Record name ((1R,2R)-2-aminocyclohexyl)[(4-methylphenyl)sulphonyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Aliaga-Lavrijsen, MD Villacampa, MC Gimeno - 2016 - digital.csic.es
Gold(I) complexes with N-acyclic aminocarbenes possess unique properties that make them potentially valuable for catalysis. These include high donor ability, conformational flexibility, …
Number of citations: 0 digital.csic.es
W Yang, KZ Jiang, X Lu, HM Yang, L Li… - Chemistry–An Asian …, 2013 - Wiley Online Library
A combined catalyst system of a cinchonidine‐derived primary amine and triphenylphosphine (CD‐NH 2 /PPh 3 ) exhibited high catalytic performance in the Michael reaction of …
Number of citations: 43 onlinelibrary.wiley.com
M Dorsz, K Kleniewska… - Phosphorus, Sulfur, and …, 2016 - Taylor & Francis
Full article: Monoimines derived from (1R,2R)-1,2-diaminocyclohexane in aza-Diels-Alder reaction: Synthesis and characterization of sulfur derivatives based on the 2-azanorbornyl …
Number of citations: 2 www.tandfonline.com
P Štarha, J Vančo, Z Trávníček - Coordination Chemistry Reviews, 2019 - Elsevier
Platinum iodido complexes have long been recognized as synthetic intermediates of various platinum complexes (eg, chlorido or carboxylato), including the world-wide used platinum-…
Number of citations: 47 www.sciencedirect.com
GX Wan, L Xu, XS Ma, N Ma - Tetrahedron letters, 2011 - Elsevier
N-Sulfonylcyclothioureas were synthesized from N-sulfonyldiamines and CS 2 with moderate to good yields in silica gel-water system. Moreover, the silica gel can be recycled for at …
Number of citations: 9 www.sciencedirect.com
V Del Solar, A Quinones-Lombrana, S Cabrera… - Journal of Inorganic …, 2013 - Elsevier
In this manuscript, we describe the synthesis of new trans-N-sulfonamide platinum complexes and their antiproliferative activity (GI 50 , μM) in human solid tumors cells. The structure …
Number of citations: 23 www.sciencedirect.com
LA Marchetti, LK Kumawat, N Mao, JC Stephens… - Chem, 2019 - cell.com
This review covers recent advances in the use of the squaramide moiety in chemical research. We focus on the varied applications of squaramides under the broad headings of self-…
Number of citations: 121 www.cell.com
AV Malkov, L Czemerys… - The Journal of Organic …, 2009 - ACS Publications
Asymmetric V-catalyzed epoxidation of allylic alcohols can be carried out in water with chiral ligands, which incorporate sulfonamide and hydroxamic acid fragments. Furthermore, the …
Number of citations: 58 pubs.acs.org

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